Class-Level PDE4B Inhibitory Potency Inferred from Structural Analogs
The compound belongs to a class where specific members have demonstrated potent PDE4B inhibition. For example, Example 2 in the Eli Lilly patent US9266859, a more complex analog, exhibits an IC50 of 0.58 nM at PDE4B [1]. No comparable activity data exists for CAS 2309587-54-8. This datum is provided only to illustrate the potential activity range of the chemical class, not as a direct performance claim.
| Evidence Dimension | PDE4B Inhibition (IC50) |
|---|---|
| Target Compound Data | Data Not Available |
| Comparator Or Baseline | Patent Example 2 (complex analog): IC50 = 0.58 nM |
| Quantified Difference | Cannot be calculated due to missing target data. |
| Conditions | In vitro PDE4B enzymatic assay as described in US9266859 [1]. |
Why This Matters
The potential for sub-nanomolar enzymatic inhibition highlights the therapeutic promise of this chemical class, but the absence of data for this specific compound makes its selection purely speculative without new, dedicated testing.
- [1] Huang, D. et al. (2016). Azetidinyloxyphenylpyrrolidine compounds. U.S. Patent No. 9,266,859. Eli Lilly and Company. View Source
